molecular formula C14H26O10 B14760781 Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside

Ethyl 6-O-(6-deoxy--L-mannopyranosyl)--D-glucopyranoside

Cat. No.: B14760781
M. Wt: 354.35 g/mol
InChI Key: JHWGIVYORFJYGB-AHTAASICSA-N
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Description

Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is a glycoside compound that consists of an ethyl group attached to a glucopyranoside moiety, which is further linked to a 6-deoxy–L-mannopyranosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside typically involves the glycosylation of a glucopyranoside derivative with a 6-deoxy–L-mannopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction conditions usually include anhydrous solvents like dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside may involve enzymatic glycosylation processes, where specific glycosyltransferases are used to catalyze the formation of the glycosidic bond. This method is advantageous due to its high specificity and yield, as well as the mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the glucopyranoside moiety can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new glycoside derivatives with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex glycosides and oligosaccharides.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of bioactive compounds and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of glycosidases and glycosyltransferases, affecting glycosylation processes in cells. Additionally, it may interact with cell surface receptors, influencing cell signaling pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside can be compared with other glycosides such as:

    Rutinose: 6-O-(α-L-Rhamnopyranosyl)-D-glucose

    Frangulin A: 3-[(6-Deoxy-α-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone

    Isoverbascoside: (E)-2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 6-(3-(3,4-dihydroxyphenyl)-β-D-glucopyranoside

Uniqueness

Ethyl 6-O-(6-deoxy–L-mannopyranosyl)–D-glucopyranoside is unique due to its specific ethyl group attachment and the presence of the 6-deoxy–L-mannopyranosyl moiety, which imparts distinct chemical and biological properties compared to other glycosides.

Properties

Molecular Formula

C14H26O10

Molecular Weight

354.35 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C14H26O10/c1-3-21-13-12(20)10(18)8(16)6(24-13)4-22-14-11(19)9(17)7(15)5(2)23-14/h5-20H,3-4H2,1-2H3/t5-,6+,7-,8+,9+,10-,11+,12+,13+,14+/m0/s1

InChI Key

JHWGIVYORFJYGB-AHTAASICSA-N

Isomeric SMILES

CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)O)O)O

Canonical SMILES

CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)O

Origin of Product

United States

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